molecular formula C17H18N4O2S3 B6529153 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 946305-42-6

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No. B6529153
CAS RN: 946305-42-6
M. Wt: 406.6 g/mol
InChI Key: JGUVJXHPLDKRSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a piperazine ring, and a sulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine and piperazine rings and the introduction of the sulfonyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings would give the molecule a rigid, cyclic structure. The sulfonyl group would likely be attached to one of these rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridazine ring might undergo reactions such as electrophilic substitution, while the piperazine ring might undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules due to their diverse therapeutic properties. Some notable applications include:

Boron Reagents in Suzuki–Miyaura Coupling

Anti-atherosclerotic Agents

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is a drug, it might have side effects or toxicities that need to be considered .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its physical and chemical properties, or developing new methods for its synthesis .

properties

IUPAC Name

3-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S3/c1-13-4-7-17(25-13)26(22,23)21-10-8-20(9-11-21)16-6-5-14(18-19-16)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUVJXHPLDKRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

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